molecular formula C15H16F4N2O3 B2946042 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide CAS No. 1796906-13-2

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide

Cat. No.: B2946042
CAS No.: 1796906-13-2
M. Wt: 348.298
InChI Key: FDNRMYFYYOWPNU-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide is an organic compound belonging to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. It is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzamide precursor with morpholine under controlled conditions The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the benzamide moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target. Additionally, it can interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
  • 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-fluoro-N-(1-morpholin-4-yl-1-oxopropan-2-yl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N2O3/c1-9(14(23)21-4-6-24-7-5-21)20-13(22)11-8-10(15(17,18)19)2-3-12(11)16/h2-3,8-9H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNRMYFYYOWPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796906-13-2
Record name 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide
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